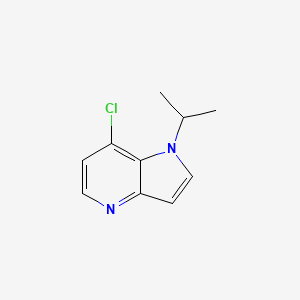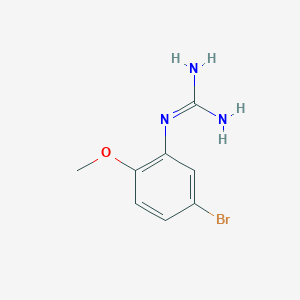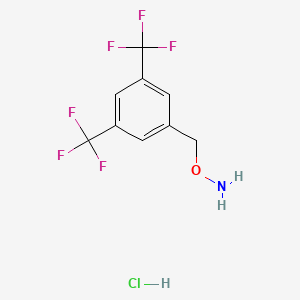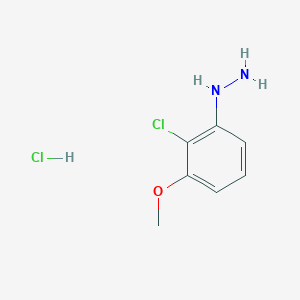
(2-Chloro-3-methoxyphenyl)hydrazine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-3-methoxyphenyl)hydrazine Hydrochloride is a chemical compound with the molecular formula C7H9ClN2O·HCl. It is a derivative of hydrazine, characterized by the presence of a chloro and methoxy group on the phenyl ring. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-3-methoxyphenyl)hydrazine Hydrochloride typically involves the reaction of 2-chloro-3-methoxyaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: (2-Chloro-3-methoxyphenyl)hydrazine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azobenzenes.
Reduction: Reduction reactions can yield hydrazones.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products:
Oxidation: Azobenzenes
Reduction: Hydrazones
Substitution: Various substituted phenylhydrazines
Scientific Research Applications
(2-Chloro-3-methoxyphenyl)hydrazine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of (2-Chloro-3-methoxyphenyl)hydrazine Hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The chloro and methoxy groups on the phenyl ring enhance its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
- (3-Chloro-2-methoxyphenyl)hydrazine Hydrochloride
- (3-Methoxy-2-methylphenyl)hydrazine Hydrochloride
- (3-Chloro-2-methylphenyl)hydrazine Hydrochloride
Comparison: (2-Chloro-3-methoxyphenyl)hydrazine Hydrochloride is unique due to the specific positioning of the chloro and methoxy groups on the phenyl ring, which influences its reactivity and binding properties. Compared to its analogs, it may exhibit different chemical behavior and biological activity, making it a valuable compound for targeted research applications.
Properties
Molecular Formula |
C7H10Cl2N2O |
|---|---|
Molecular Weight |
209.07 g/mol |
IUPAC Name |
(2-chloro-3-methoxyphenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C7H9ClN2O.ClH/c1-11-6-4-2-3-5(10-9)7(6)8;/h2-4,10H,9H2,1H3;1H |
InChI Key |
INQCKSDKPDFOJK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1Cl)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Aminomethyl)-2-thienyl]-N,N-dimethylmethanamine](/img/structure/B13694362.png)


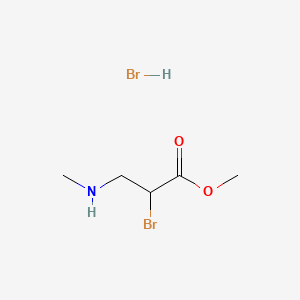

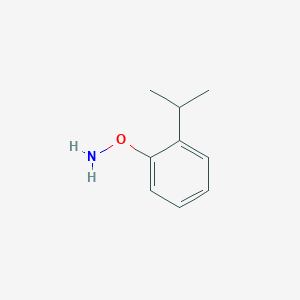


![Methyl 8-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B13694405.png)

